molecular formula C53H83NO13 B8118157 Seco Rapamycin ethyl ester

Seco Rapamycin ethyl ester

Cat. No.: B8118157
M. Wt: 942.2 g/mol
InChI Key: AFZMAZIUJNBBML-CCDOOBSISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Seco Rapamycin Ethyl Ester is an open-ring metabolite of Rapamycin, a well-known immunosuppressant and anti-proliferative agent. Unlike Rapamycin, this compound is reported to have minimal impact on the mammalian target of rapamycin (mTOR) pathway. This compound is primarily used in scientific research to study various biological processes and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Seco Rapamycin Ethyl Ester can be synthesized through the hydrolysis of Rapamycin, followed by esterification with ethanol under acidic conditions. The reaction typically involves heating Rapamycin in the presence of a strong acid, such as hydrochloric acid, and ethanol to yield the ethyl ester derivative.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is optimized for efficiency and yield, ensuring the production of high-purity compound suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Seco Rapamycin Ethyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Seco Rapamycin Ethyl Ester is widely used in scientific research due to its unique properties and minimal impact on the mTOR pathway. Its applications include:

  • Chemistry: Studying the chemical properties and reactivity of the compound.

  • Biology: Investigating cellular processes and signaling pathways.

  • Medicine: Exploring potential therapeutic uses, particularly in immunosuppression and cancer treatment.

  • Industry: Developing new drugs and chemical compounds for various applications.

Mechanism of Action

Seco Rapamycin Ethyl Ester is compared with other similar compounds, such as Rapamycin and its derivatives, to highlight its uniqueness. Unlike Rapamycin, this compound does not significantly affect the mTOR pathway, making it a valuable tool for research purposes.

Comparison with Similar Compounds

  • Rapamycin

  • Everolimus

  • Temsirolimus

  • Sirolimus

Properties

IUPAC Name

ethyl (2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H83NO13/c1-12-66-52(61)42-20-16-17-27-54(42)51(60)50(59)53(62)39(8)22-24-41(67-53)32-45(63-9)35(4)19-15-13-14-18-33(2)28-37(6)47(57)49(65-11)48(58)38(7)30-36(5)43(55)25-21-34(3)29-40-23-26-44(56)46(31-40)64-10/h13-15,18-19,21,25,30,33-34,36-37,39-42,44-46,48-49,56,58,62H,12,16-17,20,22-24,26-29,31-32H2,1-11H3/b15-13+,18-14+,25-21+,35-19+,38-30+/t33-,34+,36-,37-,39-,40+,41+,42+,44-,45+,46-,48-,49+,53-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZMAZIUJNBBML-CCDOOBSISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1C(=O)C(=O)C2(C(CCC(O2)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCCN1C(=O)C(=O)[C@]2([C@@H](CC[C@H](O2)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H83NO13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

942.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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